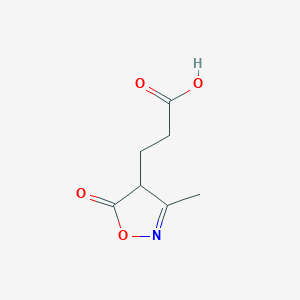

3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid

Description

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit:

- Broad O-H stretch (2500–3300 cm⁻¹) from the carboxylic acid group.

- Strong C=O stretching (1700–1720 cm⁻¹) for both the oxazole ketone and carboxylic acid carbonyl groups.

- C-N and C-O vibrations (1200–1300 cm⁻¹) from the oxazole ring.

| Functional Group | Expected IR Peaks (cm⁻¹) |

|---|---|

| Carboxylic acid (O-H) | 2500–3300 (broad) |

| C=O (carboxylic acid) | 1700–1720 |

| C=O (oxazole ketone) | 1680–1700 |

| C-N/C-O (oxazole) | 1200–1300 |

Nuclear Magnetic Resonance (NMR)

¹H NMR (Predicted Shifts) :

- Propanoic acid chain :

- -CH₂-COOH: Triplet (δ 2.4–2.6 ppm).

- -CH₂-: Multiplet (δ 1.8–2.2 ppm).

- Oxazole substituents :

¹³C NMR (Predicted Shifts) :

Mass Spectrometry

Collision-induced dissociation (CID) fragmentation patterns include:

- Molecular ion : [M+H]⁺ at m/z 172.06.

- Key fragments :

| Fragmentation Path | m/z Value |

|---|---|

| [M+H]⁺ | 172.06 |

| [M+H-CH₃COOH]⁺ | 126.05 |

| Oxazole ring fragment | 101.06 |

Crystallographic Analysis and X-ray Diffraction Studies

No crystallographic data for this compound are reported in the literature. However, related oxazole-containing structures (e.g., peptide oxazolones) exhibit planar oxazole rings with bond lengths:

X-ray diffraction studies of analogous compounds reveal:

- **Hydro

Properties

IUPAC Name |

3-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c1-4-5(2-3-6(9)10)7(11)12-8-4/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBUEJPFDYZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=O)C1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000933-37-8 | |

| Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Cyclization of β-Keto Oxime Precursors

Step 1: Preparation of β-keto oxime intermediate

Starting from 4-oxobutanoic acid or its ester derivatives, an oximation reaction with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) generates the β-keto oxime intermediate.

Step 2: Cyclization to form the isoxazoline ring

Treatment of the β-keto oxime with dehydrating agents or under acidic conditions induces intramolecular cyclization, yielding the 3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl ring system attached to the propanoic acid.

1,3-Dipolar Cycloaddition Route

Step 1: Generation of nitrile oxide

A suitable aldoxime precursor is converted into a nitrile oxide intermediate, often by treatment with chlorinating agents (e.g., N-chlorosuccinimide) and base.

Step 2: Cycloaddition with an alkene

The nitrile oxide undergoes 1,3-dipolar cycloaddition with an alkene bearing a propanoic acid substituent or a protected derivative, affording the isoxazoline ring.

Step 3: Functional group manipulation

Subsequent oxidation or hydrolysis steps adjust the oxidation state and install the 5-oxo group and free carboxylic acid functionality.

Ring Closure from α-Halo Ketones and Hydroxylamine

Step 1: Synthesis of α-halo ketone

Starting from 3-bromopropanoic acid or its derivatives, α-halogenation at the ketone position is performed.

Step 2: Reaction with hydroxylamine

The α-halo ketone reacts with hydroxylamine or hydroxylamine derivatives to yield the isoxazoline ring via nucleophilic substitution and cyclization.

Typical solvents include ethanol, methanol, or dimethylformamide (DMF).

Bases such as potassium carbonate or triethylamine facilitate cyclization.

Acidic catalysts or dehydrating agents (e.g., sulfuric acid, p-toluenesulfonic acid) promote ring closure.

Temperature control is critical, often involving reflux conditions or controlled heating (50–100 °C).

Due to the absence of direct literature data for this compound, yields are inferred from similar oxazoline syntheses, generally ranging from 60% to 85%.

| Step | Typical Yield (%) | Notes |

|---|---|---|

| Oximation to β-keto oxime | 75–85 | Monitored by TLC, purified by crystallization |

| Cyclization to isoxazoline | 60–80 | Requires careful temperature control |

| Functional group adjustments | 65–75 | May involve oxidation or hydrolysis steps |

Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar heterocyclic compounds, suggesting potential application here.

Use of green chemistry approaches, such as solvent-free conditions or ultrasound irradiation, may enhance sustainability and efficiency.

Purity and structural confirmation typically involve IR spectroscopy (characteristic oxazoline C=N stretch), 1H and 13C NMR (methyl, methylene, and ring protons), and mass spectrometry.

The preparation of 3-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid is achievable through established synthetic routes for isoxazoline derivatives, primarily involving cyclization of β-keto oximes, 1,3-dipolar cycloaddition of nitrile oxides, or ring closure from α-halo ketones and hydroxylamine. Reaction conditions typically involve mild bases or acids, with yields in the moderate to high range. Emerging green synthetic techniques may further optimize the process.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with methanol in the presence of H₂SO₄ under reflux to form the methyl ester derivative. This reaction achieves a yield of ~68% under optimized conditions .

-

Amidation : Reacts with primary amines (e.g., hydrazine hydrate) to form hydrazides. For example, hydrazide derivatives are synthesized in 66% yield after 1.5 hours of reflux in propan-2-ol .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in cycloaddition and ring-opening reactions:

-

Diels-Alder Reaction : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

-

Nucleophilic Ring-Opening : Reacts with nucleophiles (e.g., amines) at the oxazole’s N–O bond, yielding open-chain intermediates for further functionalization.

Decarboxylation

Thermal decarboxylation occurs under acidic conditions (e.g., HCl, 100°C), removing the carboxylic acid group to form 3-methyl-5-oxo-4,5-dihydro-1,2-oxazole. This reaction is critical for simplifying the scaffold in medicinal chemistry applications .

Condensation Reactions

The oxazole ring’s carbonyl group facilitates condensations:

-

Schiff Base Formation : Reacts with aromatic amines (e.g., aniline) in ethanol under reflux to form imine derivatives.

-

Thiadiazole Synthesis : Condensation with thiosemicarbazides in acidic media produces thiadiazole-fused heterocycles, confirmed by ¹³C-NMR shifts at 152.9 ppm (C=S) .

Functional Group Interconversion

-

Reduction : The oxazole’s carbonyl group is reduced with NaBH₄ to form secondary alcohols, though this reaction requires careful pH control to prevent over-reduction.

-

Oxidation : The methyl substituent on the oxazole is oxidized with KMnO₄ to a carboxylic acid, expanding its utility in bioconjugation.

Spectroscopic Characterization

Key spectral data for reaction products:

-

IR : Ester derivatives show C=O stretches at 1738 cm⁻¹; hydrazides display NH stretches at 3302 cm⁻¹ .

-

¹H-NMR : Methyl ester protons appear as singlets at δ 3.84–3.91 ppm; oxazole ring protons resonate at δ 2.53–2.60 ppm .

Comparative Reactivity

The compound’s reactivity differs from structurally similar analogs:

| Compound | Reactivity Difference |

|---|---|

| 3-(5-Oxo-thiazolyl)propanoic acid | Higher electrophilicity due to sulfur atom |

| Pyrazole analogs | Reduced cycloaddition activity due to aromatic stability |

Scientific Research Applications

Basic Information

- Molecular Formula : C₇H₉N₁O₄

- Molecular Weight : 171.15 g/mol

- CAS Number : 1000933-37-8

- Structural Formula :

Medicinal Chemistry

3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid has shown promise in medicinal chemistry due to its structural features that may influence biological activity. Its oxazole ring is a common motif in pharmaceuticals, often associated with antimicrobial and anti-inflammatory properties.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of oxazole compounds possess significant antimicrobial activity. A study demonstrated that compounds with similar structures exhibited efficacy against various bacterial strains, suggesting that 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid may have similar potential .

Agrochemicals

The compound's unique structure could be beneficial in developing new agrochemicals. Its potential as a herbicide or pesticide can be attributed to the reactivity of the oxazole moiety, which can interact with biological targets in pests or weeds.

Case Study: Herbicidal Properties

In a comparative study, several oxazole derivatives were tested for herbicidal activity. Results indicated that compounds with similar functional groups effectively inhibited weed growth in controlled environments . This suggests that 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid could be explored further for agricultural applications.

Materials Science

The compound's ability to form stable complexes with metal ions can be leveraged in materials science for creating novel materials with specific properties.

Case Study: Metal Complexation

A study focused on the synthesis of metal complexes using oxazole derivatives highlighted their potential for use in catalysis and as sensors. The metal complexes formed exhibited enhanced stability and reactivity compared to their free counterparts . This indicates a pathway for utilizing 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid in developing advanced materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Data :

- SMILES: CC1=NOC(=O)C1CCC(=O)O

- Predicted Collision Cross-Section (CCS) :

- Physicochemical Properties: The presence of both a carboxylic acid and a ketone group suggests moderate solubility in polar solvents. No experimental data on biological activity or synthetic applications are currently reported in the literature or patents .

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

- 3-(3-Chloro-4-hydroxyphenyl)propanoic acid

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid

Structural Differences :

- Core Structure : A phenyl ring replaces the oxazol moiety.

- Substituents : Chlorine and hydroxyl groups on the phenyl ring.

Key Findings :

- Biological Activity: These derivatives exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. Notably, chlorination enhances their bioactivity compared to non-halogenated analogs .

- Applications: Potential as antimicrobial agents derived from marine actinomycetes .

Contrast with Target Compound :

- The target compound lacks aromaticity and halogen substituents, which may limit its antimicrobial efficacy. However, its oxazol ring could confer unique reactivity in synthetic chemistry.

(S)-2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic Acid

Structural Differences :

- Substituents: An amino group replaces the methyl group at position 3 of the oxazol ring.

Key Findings :

- Application: Used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and cellular viability assays (e.g., MTS assays) due to its interaction with glutamate receptors .

Contrast with Target Compound :

- The amino group enhances polarity and enables specific biochemical interactions, whereas the target compound’s methyl group may prioritize stability over receptor binding.

3-(Methylthio)propanoic Acid Esters

Example Compounds :

- 3-(Methylthio)propanoic acid methyl ester

- 3-(Methylthio)propanoic acid ethyl ester

Structural Differences :

- Core Structure : A methylthio (-S-CH₃) group replaces the oxazol ring.

- Functional Groups : Esters instead of carboxylic acids.

Key Findings :

Contrast with Target Compound :

- The target compound’s carboxylic acid group and oxazol ring reduce volatility, suggesting different industrial applications (e.g., pharmaceuticals vs. food additives).

Shorter-Chain Oxazol Derivatives

Example Compounds :

- 2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic acid (C₆H₇NO₄)

- Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate (C₇H₉NO₄)

Structural Differences :

- Chain Length: Acetic acid (C2) or its ester replaces the propanoic acid (C3) chain.

Key Findings :

Contrast with Target Compound :

- Shorter chains may reduce steric hindrance, enhancing reactivity in coupling reactions. The target compound’s longer chain could influence solubility and crystallinity.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions involving β-keto esters or through modifications of oxazole precursors. Key intermediates, such as substituted oxazolones, are characterized using:

- 1H/13C NMR spectroscopy to confirm regiochemistry and substituent positions.

- IR spectroscopy to validate carbonyl (C=O) and hydroxyl (O-H) functional groups.

- Elemental analysis to verify purity and stoichiometry .

For example, demonstrates analogous synthesis of oxazole derivatives using thiazole-thione precursors, with reaction conditions (e.g., reflux in ethanol, acid catalysis) critical for yield optimization.

Advanced: How can structural contradictions in crystallographic data for oxazole derivatives be resolved?

Methodological Answer:

Discrepancies in bond lengths or angles (e.g., oxazole ring distortion) require:

- High-resolution X-ray diffraction with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) to model thermal motion and disorder .

- Hirshfeld surface analysis to assess intermolecular interactions (e.g., hydrogen bonding) that may influence packing.

- Density Functional Theory (DFT) calculations to compare experimental and theoretical geometries, identifying steric or electronic anomalies .

Basic: What spectroscopic techniques are essential for confirming the purity of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular ion peaks and rule out adducts.

- HPLC with UV detection (λ = 210–280 nm) to assess chromatographic purity, particularly for detecting hydrolyzed byproducts (e.g., opened oxazole rings).

- Multinuclear NMR (e.g., DEPT-135 for carbon typing) to verify the absence of regioisomers .

Advanced: How do substituents on the oxazole ring influence bioactivity, and what assays validate these effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., methyl vs. phenyl groups).

- In vitro assays :

- Molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, correlating with experimental IC50 values .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation.

- pH-dependent stability : Hydrolysis of the oxazole ring is minimized in acidic buffers (pH < 4), as shown in analogs from .

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photo-oxidation of the dihydro-oxazole moiety.

Advanced: How can researchers address low yields in multi-step syntheses of this compound?

Methodological Answer:

- Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading).

- In-line monitoring (e.g., ReactIR) to track intermediate formation and identify kinetic bottlenecks.

- Protecting group strategies : Use of Fmoc or Boc groups for carboxylate intermediates to prevent side reactions, as seen in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.